Product packaging for 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one(Cat. No.:)

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one

Cat. No.: B13671487
M. Wt: 220.22 g/mol
InChI Key: FESFNTQKBLSMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative of interest in medicinal chemistry and biological research. Compounds based on the 2H-chromen-2-one scaffold are recognized as versatile templates with a broad spectrum of reported biological activities . The 6,7-dihydroxy substitution pattern is a significant pharmacophore; similar dihydroxy-substituted coumarins like esculetin have been investigated for their potential therapeutic applications, including as antioxidants and for activity against cancer, diabetes, and neurodegenerative diseases . The specific combination of hydroxy and isopropyl substituents on the core structure makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to develop novel analogs targeting various diseases, as the 2H/4H-chromene core is known to exhibit unusual activities through multiple mechanisms . Furthermore, coumarin derivatives, particularly those substituted at the C-3 and C-4 positions, have been extensively explored for their antibacterial properties against multidrug-resistant (MDR) bacterial strains . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B13671487 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6,7-dihydroxy-4-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-6(2)7-4-12(15)16-11-5-10(14)9(13)3-8(7)11/h3-6,13-14H,1-2H3

InChI Key

FESFNTQKBLSMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)OC2=CC(=C(C=C12)O)O

Origin of Product

United States

Background on Coumarins and the 6,7 Dihydroxy 2h Chromen 2 One Substructure

Historical Context and Natural Occurrence of Coumarin (B35378) Derivatives

Coumarins are a large class of naturally occurring phenolic compounds composed of fused benzene (B151609) and α-pyrone rings. The parent compound, coumarin (2H-chromen-2-one), was first isolated in 1820 from the tonka bean (Dipteryx odorata). sciensage.info This discovery paved the way for the identification of over 1300 naturally occurring coumarin derivatives. These compounds are widely distributed in the plant kingdom, found in the roots, seeds, leaves, and fruits of numerous species, where they function as growth regulators, antimicrobial agents (fungistats and bacteriostats), and protectants against infection. mdpi.com

Coumarin derivatives are structurally diverse and are classified into several categories, including simple coumarins, furanocoumarins, pyranocoumarins, and others. Their presence is notable in families such as Apiaceae, Rutaceae, and Fabaceae. nih.gov For instance, cassia cinnamon and sweet clover are known for their high coumarin content. bldpharm.com The broad spectrum of pharmacological activities exhibited by natural coumarins, including anti-inflammatory, anticoagulant, and anticancer properties, has established them as a significant area of research in pharmacognosy and medicinal chemistry. nih.govbldpharm.com

Table 1: Examples of Naturally Occurring Coumarin Derivatives

Derivative Name Sub-class Natural Source(s)
Esculetin (B1671247) Simple Coumarin Aesculus hippocastanum (Horse Chestnut), Fraxinus species (Ash trees)
Umbelliferone Simple Coumarin Plants of the Apiaceae (Umbelliferae) family
Psoralen (B192213) Furanocoumarin Psoralea corylifolia (Psoralea), Figs, Celery
Imperatorin Furanocoumarin Angelica archangelica, Pastinaca sativa (Parsnip)

The 6,7-Dihydroxycoumarin (Esculetin) as a Privileged Structure for Chemical Modification

The core of the target molecule is 6,7-dihydroxycoumarin, a naturally occurring compound commonly known as esculetin. nih.gov Esculetin is found in various plants, including those used in traditional medicine like Cortex Fraxini. wikipedia.org It is recognized as a "privileged structure" in medicinal chemistry, meaning its scaffold is a versatile template for developing novel therapeutic agents.

The significance of the 6,7-dihydroxy (catechol) moiety is multifaceted:

Reactive Sites for Synthesis: The two phenolic hydroxyl groups are vital reactive sites for synthetic modification. They provide convenient "handles" for chemists to attach other functional groups through reactions like etherification or esterification, leading to the creation of new derivatives with altered pharmacological profiles. wikipedia.org

Antioxidant Activity: The catechol structure is a well-known pharmacophore for potent antioxidant and free radical scavenging activity. organic-chemistry.orgareeo.ac.ir The hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species, a property that is central to many of esculetin's reported biological effects. sciensage.infomdpi.com

Metal Chelation: The adjacent hydroxyl groups can act as a chelating agent for metal ions, which can be another mechanism to prevent oxidative stress. organic-chemistry.org

Due to these features, esculetin has been the starting point for the synthesis of numerous derivatives with a wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. sciensage.infowikipedia.org

Structural Characteristics and Chemical Reactivity of 2H-Chromen-2-one Systems

The 2H-chromen-2-one system, the fundamental skeleton of all coumarins, possesses distinct structural and reactive properties. It consists of a benzene ring fused to an α-pyrone (a lactone) ring. This planar, aromatic system has unique chemical attributes that govern its reactivity. researchgate.net

Structural Features:

Lactone Ring: The α,β-unsaturated lactone ring is a key feature. The ester linkage within the lactone is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening and the formation of a salt of the corresponding cinnamic acid derivative. inchem.org

C3-C4 Double Bond: This double bond can undergo various addition reactions. Its electron-deficient nature, due to conjugation with the carbonyl group, makes it a target for nucleophilic attack in Michael addition reactions, a common strategy for introducing substituents at the C3 position. researchgate.net

Benzene Ring: The fused benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration. chemmethod.com The position of substitution is directed by the existing groups on the ring.

Synthesis and Reactivity: The synthesis of the 2H-chromen-2-one core can be achieved through several classic name reactions. For 4-substituted coumarins like the subject compound, the Pechmann condensation is one of the most direct and widely used methods. wikipedia.orgarkat-usa.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. nih.govijsart.com In the case of 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one, the synthesis would theoretically involve the reaction of 1,2,4-trihydroxybenzene with an isopropyl β-ketoester.

The reactivity of the coumarin nucleus allows for extensive functionalization. For example, the C3 position is often nucleophilic enough to undergo direct functionalization, while the C4 position can be substituted by choosing the appropriate β-ketoester in a Pechmann condensation. mdpi.comarkat-usa.org

Relevance of the Isopropyl Group at C-4 for Modulating Biological Activities

The isopropyl group at the C-4 position imparts specific characteristics:

Increased Lipophilicity: As a small, branched alkyl group, the isopropyl substituent increases the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted or C-4 methyl counterparts. This can enhance the compound's ability to cross biological membranes, potentially improving its bioavailability.

Steric Influence: The size and shape of the C-4 substituent can affect how the molecule interacts with biological targets like enzymes or receptors. Steric bulk at this position can influence the planarity of the coumarin ring system, which has been shown to be a crucial factor for certain biological activities, such as anti-HIV action. nih.gov A bulky group could either provide a better fit for a specific binding pocket or, conversely, create steric hindrance that prevents binding.

Electronic Effects: While alkyl groups are generally considered electron-donating through inductive effects, their primary influence in this context is often related to their steric and lipophilic properties rather than profound electronic changes to the aromatic system.

Structure-activity relationship (SAR) studies on various 4-substituted coumarins have shown that modifying this position can fine-tune activity for a range of targets, including anticancer and anti-inflammatory applications. mdpi.comresearchgate.net While specific research on the 4-isopropyl group is limited, the general principles of medicinal chemistry suggest that its inclusion is a deliberate design choice to optimize the molecule's interaction with a biological target by modifying its size and polarity.

Table 2: General Influence of Substituents on Coumarin Activity

Position Type of Substituent Potential Influence on Activity
C3 Aromatic rings, Heterocycles Often associated with anti-inflammatory and anticancer activities. mdpi.com
C4 Alkyl, Aryl groups Modulates lipophilicity and steric interactions; crucial for activities like anticoagulation and anti-HIV. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Specific absorption bands (cm⁻¹) corresponding to the functional groups of 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one are not documented in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitation in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule and is widely used for the quantitative analysis of coumarin (B35378) derivatives. The absorption of UV-Vis radiation by "this compound" promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophore, which in this case is the coumarin nucleus with its specific substitution pattern.

In quantitative research, UV-Vis spectroscopy offers a straightforward and sensitive method for determining the concentration of "this compound" in solution. By constructing a calibration curve based on the absorbance of standard solutions of known concentrations at a fixed wavelength (typically λmax), the concentration of the compound in an unknown sample can be accurately determined using the Beer-Lambert law.

Interactive Data Table: Illustrative UV-Vis Absorption Data for a Related Dihydroxycoumarin

CompoundSolventλmax (nm)Molar Absorptivity (ε)
6,7-Dihydroxy-4-methylcoumarinMethanol~345Data not available

Note: The data presented is for a structurally similar compound and serves as an illustrative example of the expected UV-Vis absorption characteristics.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are fundamental to the isolation, purification, and analytical evaluation of "this compound." These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently employed to monitor the progress of chemical reactions, to screen for the presence of the target compound in mixtures, and to determine appropriate solvent systems for column chromatography. In the context of "this compound," TLC on silica (B1680970) gel plates is a common practice.

The choice of the mobile phase (eluent) is critical for achieving good separation. For coumarins, which are moderately polar compounds, mixtures of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or acetone) are often effective. For instance, a mobile phase of toluene-acetone (85:15) has been used for the separation of other coumarin derivatives scielo.org.za. The position of the spot on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots can be achieved under UV light, where coumarins often exhibit fluorescence, or by using staining reagents.

Interactive Data Table: Exemplary TLC Solvent Systems for Coumarin Derivatives

Stationary PhaseMobile Phase (v/v)Visualization MethodExpected Rf Range
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)UV light (254 nm / 365 nm)0.3 - 0.6
Silica Gel 60 F254Toluene:Acetone (85:15)UV light, Diazo salt sprayCompound dependent

Note: These are general solvent systems for coumarin derivatives; optimization would be required for "this compound".

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the premier analytical techniques for determining the purity and for the precise quantification of "this compound." These methods offer high resolution, sensitivity, and reproducibility.

For the analysis of coumarin derivatives, reversed-phase HPLC is the most common mode. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently acidified with acetic acid or formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities.

UPLC, a more recent advancement, utilizes columns packed with smaller particles (sub-2 µm), which allows for higher mobile phase velocities and results in faster analysis times and improved resolution compared to traditional HPLC lcms.cz.

Detection is typically performed using a UV detector set at the λmax of the compound. For quantitative analysis, a calibration curve is generated by injecting known concentrations of a pure standard of "this compound" and plotting the peak area against concentration.

Interactive Data Table: Typical HPLC/UPLC Parameters for Coumarin Analysis

ParameterHPLCUPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase A Water with 0.1% Acetic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Elution Gradient or IsocraticGradient
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Detection UV (at λmax)UV (at λmax)
Injection Volume 10 - 20 µL1 - 5 µL

Note: These parameters are illustrative for coumarin analysis and would require method development and validation for the specific analysis of "this compound".

Investigation of Biological Activities: Pre Clinical and in Vitro Perspectives

Enzyme Inhibition Profiles

The capacity of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one and related dihydroxycoumarin structures to modulate the activity of various enzymes has been a subject of scientific inquiry. The following sections detail the inhibitory effects on several key enzymes.

Aldose Reductase (ALR2) Inhibition and Kinetic Studies

Research specifically detailing the inhibitory activity and kinetic profile of this compound against aldose reductase (ALR2) is not extensively available in the current scientific literature. However, the broader class of coumarins has been investigated for this property. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. The inhibition of ALR2 is a therapeutic strategy to mitigate these complications. Further studies are required to determine the specific interaction and inhibitory kinetics of this compound with ALR2.

Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA I, hCA II)

The inhibition of human carbonic anhydrase (hCA) isoenzymes I and II by coumarin (B35378) derivatives has been a field of active research. A study on a series of 6,7-dihydroxy-3-(methylphenyl) chromenones demonstrated their potential as inhibitors of both hCA I and hCA II. nih.gov These cytosolic isoforms are involved in various physiological processes.

Conversely, other research on 2H-chromene and 7H-furo-chromene derivatives has indicated a selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, with no significant activity against hCA I and II. nih.gov This suggests that the substitution pattern on the chromene scaffold plays a crucial role in determining the selectivity of inhibition. For this compound, specific inhibitory concentrations (IC50) and kinetic parameters for hCA I and hCA II have not been definitively established in the reviewed literature, indicating a need for further investigation to clarify its specific inhibitory profile against these ubiquitous isoforms.

Topoisomerase Inhibition Mechanisms

Inhibition of Kinases and Receptors (e.g., Cdk-9, Aromatase, PI3K, VEGFR-2)

The inhibitory potential of this compound against key kinases and receptors involved in cell signaling and proliferation, such as Cyclin-Dependent Kinase 9 (Cdk-9), Aromatase, Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is an area of significant interest.

Cdk-9: There is currently a lack of specific data on the inhibition of Cdk-9 by this compound.

Aromatase: While some coumarin derivatives have been investigated as aromatase inhibitors, specific inhibitory data for this compound is not available. For instance, a study on bis(4-hydroxy-2H-chromen-2-one) coumarin showed it has inhibitory effects on aromatase gene expression in breast cancer cells. nih.govresearchgate.net

PI3K: The scientific literature lacks specific studies on the inhibitory activity of this compound against PI3K.

VEGFR-2: Similarly, there is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of VEGFR-2.

Further research is necessary to elucidate the potential of this compound as an inhibitor of these important therapeutic targets.

HIV-1 Reverse Transcriptase (RNase H Domain) Inhibition

The ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) is an essential enzymatic function for viral replication and represents a key target for antiretroviral drug development. A structurally related compound, (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid (F3284-8495), has been identified as a specific inhibitor of the RNase H activity of the p66/p51 reverse transcriptase heterodimer. nih.gov This dihydroxycoumarin exhibited an in vitro IC50 of 4.8 µM under near-physiological conditions and did not inhibit the DNA polymerase activity of RT at the highest concentration tested. nih.gov

Another class of dihydroxy compounds, hydroxylated tropolones, has also been shown to be potent and selective inhibitors of the RNase H activity of HIV-1 RT. nih.gov For example, β-thujaplicinol inhibited HIV-1 RNase H with an IC50 of 0.2 µM. nih.gov These findings highlight the importance of the dihydroxy functionality for RNase H inhibition, likely through chelation of the metal ions in the enzyme's active site. nih.gov While direct inhibitory data for this compound is not available, the activity of these structurally similar compounds suggests it may also possess inhibitory potential against the RNase H domain of HIV-1 RT.

Compound/Class Target IC50 Reference
(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid HIV-1 RT RNase H 4.8 µM nih.gov
β-thujaplicinol HIV-1 RT RNase H 0.2 µM nih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

The antioxidant potential of coumarin derivatives is well-documented, and the presence of hydroxyl groups on the aromatic ring is known to enhance this activity. The 6,7-dihydroxy substitution pattern in this compound suggests a strong capacity to scavenge reactive oxygen species (ROS).

The antioxidant activity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgmdpi.comnih.govresearchgate.netresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on the antiradical activity of 4,7-dihydroxycoumarin (B595064) derivatives against hydroperoxyl (HOO•) and superoxide (B77818) (O2•−) radicals demonstrated their scavenging potential through mechanisms such as Formal Hydrogen Atom Transfer (f-HAT) and a proposed Sequential Proton Loss followed by Radical Adduct Formation (SPL-RAF). nih.gov The presence of multiple hydroxyl groups on the coumarin scaffold is crucial for this activity.

The modulation of ROS by this compound can have significant implications in various pathological conditions characterized by oxidative stress. By scavenging free radicals, this compound could potentially protect cells from oxidative damage to lipids, proteins, and DNA. nih.gov However, specific quantitative data from DPPH, ABTS, or other antioxidant assays for this compound are not extensively reported in the current literature, warranting further investigation to fully characterize its antioxidant profile.

Free Radical Scavenging Activities (in vitro assays)

An extensive search of published literature yielded no specific studies evaluating the in vitro free radical scavenging activities of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netnih.govresearchgate.netnih.gove3s-conferences.orgmdpi.com

However, the core structure of this molecule, a dihydroxy-coumarin, is known to be associated with antioxidant effects. Studies on related coumarin compounds have established that the presence of a catechol moiety (two adjacent hydroxyl groups), such as the 6,7-dihydroxy arrangement in the target compound, is a key feature for antioxidant and free radical scavenging activity. nih.govmdpi.com For instance, esculetin (B1671247) (6,7-dihydroxycoumarin) and daphnetin (B354214) (7,8-dihydroxycoumarin) have demonstrated notable antioxidant potential in various assays. nih.govresearchgate.net The antioxidant mechanism of such phenolic compounds often involves donating a hydrogen atom to stabilize free radicals. nih.gov Without experimental data for the 4-isopropyl derivative, its specific activity remains uncharacterized.

Modulation of Cellular Oxidative Stress Pathways

There is currently no available research data on the ability of this compound to modulate cellular oxidative stress pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.govnih.gov

Structurally similar coumarins, such as esculin (B1671248), esculetin, and fraxetin, have been shown to protect cells from oxidative damage. nih.govnih.govnih.govresearchgate.net Their mechanisms often involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Activation of Nrf2 leads to the increased expression of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1). nih.govlktlabs.comresearchgate.net These enzymes form a critical part of the cellular defense against oxidative stress. Whether this compound possesses similar capabilities to influence these pathways has not been experimentally determined.

Anti-inflammatory Potential in Cellular Models

Inhibition of Inflammatory Mediators (e.g., NO, cytokines like IL-6, TNF-α)

No specific experimental data exists regarding the anti-inflammatory potential of this compound in cellular models, specifically its capacity to inhibit inflammatory mediators.

In various studies utilizing macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS), related dihydroxycoumarins and their glycosides have demonstrated anti-inflammatory properties. For example, esculin and esculetin have been reported to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.netmdpi.comnih.gov The inhibition of these key mediators is a common strategy in the search for anti-inflammatory agents. plos.orgresearchgate.netnih.gov However, the influence of the 4-isopropyl substituent on this activity for the target compound remains unknown.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK/ERK)

Research specifically investigating the effects of this compound on key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) has not been conducted.

These pathways are central to the inflammatory response. plos.org The NF-κB pathway, for instance, is a critical transcriptional regulator of pro-inflammatory genes. frontiersin.org The anti-inflammatory effects of compounds like esculetin, esculin, and daphnetin have been linked to their ability to inhibit these signaling cascades. nih.govnih.govnih.govnih.govresearchgate.net Inhibition can occur through mechanisms such as preventing the translocation of NF-κB into the nucleus or reducing the phosphorylation of MAPK proteins. researchgate.netnih.gov The specific action of this compound on these molecular targets has yet to be explored.

Antimicrobial Activities (in vitro studies)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There are no published in vitro studies assessing the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. While the broader class of coumarin derivatives has been investigated for antimicrobial properties, with some compounds showing activity against various pathogens, the specific antibacterial profile of this particular molecule is not documented in the scientific literature. nih.govnih.govresearchgate.net

Data Tables

Due to the absence of specific experimental research on this compound in the reviewed literature, no data tables on its biological activities can be generated at this time.

Antifungal Activities

No studies detailing the in vitro antifungal activity of this compound against any fungal species were identified.

Antiviral Activities (excluding clinical applications)

There is no available research on the preclinical or in vitro antiviral properties of this compound.

In Vitro Anticancer/Cytotoxic Activity Against Cancer Cell Lines

Evaluation across Various Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2)

No data from in vitro studies evaluating the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), or liver carcinoma (HepG-2) cell lines could be located.

Studies on Specific Leukemia and Pancreatic Cancer Cell Lines

Specific investigations into the cytotoxic activity of this compound against human leukemia or pancreatic cancer cell lines have not been reported in the available scientific literature.

Other Investigated Biological Activities

Anticonvulsant Properties (in vitro models)

There are no published in vitro studies assessing the potential anticonvulsant properties of this compound.

Antileishmanial Activity

There is currently no available scientific literature detailing the in vitro or preclinical antileishmanial activity of this compound. Studies investigating the efficacy of this compound against any species of Leishmania have not been identified. Therefore, data regarding its half-maximal inhibitory concentration (IC50) or its effects on promastigote or amastigote forms of the parasite are not available.

Hepatoprotective Investigations

Similarly, no preclinical or in vitro studies have been published that investigate the hepatoprotective potential of this compound. Research on its ability to mitigate liver damage induced by toxins or other agents in cellular or animal models has not been found in the current body of scientific literature. Consequently, there is no data to report on its effects on liver enzymes, cell viability, or other markers of hepatotoxicity.

Mechanistic Studies of Biological Actions of 6,7 Dihydroxy 4 Isopropyl 2h Chromen 2 One and Analogues

Molecular Target Identification and Binding Characterization

The biological activity of coumarin (B35378) derivatives is rooted in their ability to interact with a range of molecular targets. The specific substitutions on the coumarin ring are critical in determining the binding affinity and inhibitory properties of these compounds. nih.govfrontiersin.org

Research into coumarin analogues has identified several key molecular targets:

Enzymes : Coumarins are a recognized class of inhibitors for the zinc enzyme carbonic anhydrase (CA). nih.gov They are also investigated as inhibitors of α-glucosidase, a therapeutic target for diabetes. acs.org Other enzymes targeted by coumarin derivatives include cholinesterases, monoamine oxidase (MAO), cyclooxygenase (COX), and lipoxygenase. nih.govfrontiersin.org

Signaling Pathways : The PI3K-AKT-mTOR pathway, a critical regulator of cell proliferation and apoptosis, has been identified as a significant target. sigmaaldrich.com Certain coumarin-benzimidazole hybrids have been shown to potently inhibit this pathway. sigmaaldrich.com Additionally, signaling pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets for the anti-angiogenic effects of these compounds. nih.gov

Receptors : Some 3-aryl coumarin analogues have been found to inhibit estrogen receptor-α, which is relevant in breast cancer studies. nih.gov

Molecular docking and simulation studies are frequently employed to understand these interactions, predicting how natural and synthetic coumarin analogues bind to the active sites of proteins like SARS-CoV-2 proteases and human lanosterol (B1674476) 14α-demethylase. nih.govnih.gov

Cellular Pathway Modulation

The interaction of coumarin analogues with their molecular targets initiates a cascade of events that modulate various cellular pathways, leading to effects on cell fate and function.

Induction of Apoptosis in Cancer Cells

A primary mechanism for the anticancer activity of many coumarin derivatives is the induction of programmed cell death, or apoptosis. orientjchem.org This is often achieved through the modulation of key signaling pathways and proteins that regulate cell survival and death.

Studies on various coumarin analogues have elucidated several pro-apoptotic mechanisms:

Mitochondrial Pathway : Coumarin can induce depolarization of the mitochondrial membrane, leading to the release of cytochrome c. nih.goviiarjournals.org This event is a critical step in the intrinsic pathway of apoptosis.

Caspase Activation : The release of cytochrome c subsequently activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.gov The activation of caspase-3 is a hallmark of apoptosis, leading to the cleavage of cellular substrates and the morphological changes associated with cell death. nih.govnih.gov Some derivatives have also been shown to involve the extrinsic pathway via caspase-8 activation. nih.gov

Bcl-2 Family Protein Regulation : Coumarins can alter the balance of pro-apoptotic and anti-apoptotic proteins. Studies show a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic proteins like Bax. nih.goviiarjournals.org This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization and apoptosis.

PI3K-AKT-mTOR Pathway Inhibition : By inhibiting this pro-survival pathway, certain coumarin-benzimidazole derivatives can effectively induce caspase-dependent apoptosis in cancer cells. sigmaaldrich.com

Compound/AnalogueCell LineKey Apoptotic Events
Coumarin HeLa (Cervical Cancer)G0/G1 arrest, mitochondrial membrane depolarization, cytochrome c release, caspase-3 activation, increased Bax/Bcl-2 ratio. nih.goviiarjournals.org
8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene MCF-7 (Breast Cancer)Induction of apoptosis confirmed by caspase-3 activation. nih.gov
Coumarin-selenophene derivatives DU-145 (Prostate Cancer)Increased expression of Caspase-3 and Caspase-9. nih.gov
Coumarin-benzimidazole hybrid (#32) Various Cancer LinesInduction of caspase-dependent apoptosis through inhibition of the PI3K-AKT-mTOR pathway. sigmaaldrich.com

Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, coumarin analogues can halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific checkpoints. iiarjournals.org This cytostatic effect prevents cancer cells from dividing and growing.

The primary mechanisms involved in cell cycle arrest include:

G0/G1 Phase Arrest : Many coumarin derivatives induce arrest at the G0/G1 checkpoint. nih.govresearchgate.net This is often accomplished by down-regulating the expression of key G1-phase proteins, such as cyclin D1 and cyclin-dependent kinase 2 (Cdk2). iiarjournals.orgnih.gov

S Phase Arrest : Some analogues, such as 7,8-diacetoxy-3-(4-nitrophenyl)coumarin, cause a significant arrest of cells in the S phase. iiarjournals.org This can be associated with the up-regulation of inhibitors like p21 and modulation of cyclins A and B1, and down-regulation of cyclin E2 and CDK2. iiarjournals.org

Modulation of Regulatory Proteins : The progression of the cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). Coumarins have been shown to alter the expression of these crucial regulatory proteins, thereby preventing the transition between different phases of the cell cycle. iiarjournals.orgiiarjournals.org

Compound/AnalogueCell LineCell Cycle Phase ArrestModulated Proteins
Coumarin HeLa (Cervical Cancer)G0/G1Decreased Cyclin D1, Cdk2, Cdc25A. iiarjournals.org
7-Hydroxycoumarin Human Lung CarcinomaG1Consistent cytostatic effects. researchgate.net
4-flourophenylacetamide-acetyl coumarin (4-FPAC) A549 (Lung Cancer)G0/G1Modulated p21, CDK2, and CDK4 expression. nih.gov
7,8-diacetoxy-3-(4-nitrophenyl)coumarin MDA-MB-231 (Breast Cancer)S PhaseUp-regulation of cyclins A/B1, p21, CDKs 4/6; down-regulation of cyclin E2, CDK2. iiarjournals.org
Daphnetin (B354214) Mouse SplenocytesG0/G1Inhibited cell cycle progression. nih.gov

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. hopkinsmedicine.org Coumarins and their derivatives have been identified as potent inhibitors of angiogenesis, acting through various mechanisms to disrupt this process. nih.govnih.gov

Key anti-angiogenic mechanisms include:

Inhibition of Pro-Angiogenic Factors : A primary target for many coumarin derivatives is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. nih.gov By inhibiting VEGF-induced signaling, these compounds can block the proliferation, migration, and tube formation of endothelial cells. nih.govnih.gov

Modulation of Signaling Pathways : The anti-angiogenic effects are mediated by interfering with downstream signaling pathways such as the ERK1/2 and Akt pathways, which are triggered by VEGF. nih.gov

Disruption of Vessel Maturation : Some compounds can also interfere with vessel maturation by inhibiting other key pathways, such as those involving Angiopoietin-1 (Ang1) and its receptor Tie2. nih.gov

Gene Expression Changes : Certain coumarin derivatives have been shown to alter the expression of genes related to vascular growth, such as flt1 (VEGFR1), cdh5 (VE-cadherin), and nrp1a (Neuropilin-1a). nih.gov

Immunomodulatory Effects (e.g., macrophage polarization, T-cell activation in preclinical context)

Coumarin analogues can modulate the immune system, influencing the function of key immune cells like macrophages and T-cells. nih.gov

Macrophage Polarization : Macrophages can exist in different polarization states, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). nih.gov The coumarin analogue Esculetin (B1671247) (also known as NK-4) has been shown to drive macrophage polarization towards an inflammatory M1-like phenotype. nih.govnih.gov This is characterized by increased expression of M1 markers (CD38, CD86) and enhanced phagocytic activity. nih.govnih.gov This M1 polarization can be beneficial in wound healing and for mounting an anti-tumor immune response. nih.gov Another synthetic derivative, 4-Fluorophenylacetamide-acetyl coumarin (4-FPAC), also promotes M1 polarization while suppressing the M2 phenotype through the PI3k/AKT/NF-κB pathway. nih.gov

T-cell Activation : The effects on T-lymphocytes can be immunosuppressive. The coumarin derivative Daphnetin (7,8-dihydroxycoumarin) has been found to inhibit the proliferation of T-cells stimulated by concanavalin (B7782731) A. nih.gov This immunosuppressive activity is mediated through the suppression of key T-cell activation signaling pathways, including the Ca2+-calcineurin-NFAT and NF-κB pathways. nih.govresearchgate.net By down-regulating the activation of these transcription factors, Daphnetin can inhibit cytokine production and T-cell-mediated immune responses. nih.gov

Biochemical Mechanisms of Enzyme Inhibition

A significant aspect of the biological activity of coumarins is their ability to inhibit various enzymes. The mechanism of inhibition can be unique, as exemplified by their interaction with carbonic anhydrases (CAs).

Coumarins act as "prodrug inhibitors" of CAs. nih.gov The mechanism involves the following steps:

The coumarin molecule enters the active site of the carbonic anhydrase enzyme.

The esterase activity of the CA enzyme itself hydrolyzes the lactone ring of the coumarin. nih.gov

This hydrolysis reaction opens the ring, forming a 2-hydroxy-cinnamic acid derivative. nih.gov

This resulting carboxylic acid then binds to the zinc ion in the CA active site, but at the entrance of the cavity, a location distinct from where classic sulfonamide inhibitors bind. nih.gov

This process is time-dependent, with the formation of the enzyme-inhibitor complex taking several hours, which is much slower than the rapid binding observed with other classes of CA inhibitors. nih.govmdpi.com The inhibitory efficacy against different CA isoforms is highly dependent on the nature and position of substituents on the coumarin ring, with some analogues showing low nanomolar inhibition constants. nih.govmdpi.com This allows for the design of isoform-selective inhibitors. nih.gov

Structure Activity Relationship Sar Studies for 6,7 Dihydroxy 4 Isopropyl 2h Chromen 2 One Analogues

Influence of Hydroxyl Group Positions on Biological Activity

The number and location of hydroxyl (-OH) groups on the coumarin's benzene (B151609) ring are critical determinants of its biological activity, particularly its antioxidant and antiproliferative effects. pjmhsonline.compjmhsonline.com Phenolic hydroxyl groups are known to contribute to the antioxidant capacity of coumarins by donating hydrogen atoms to scavenge free radicals. pjmhsonline.com

Research comparing different hydroxylation patterns has revealed that dihydroxycoumarins are generally more potent antioxidants than their monohydroxy counterparts. Specifically, the relative positioning of the two hydroxyl groups is a key factor. Ortho-dihydroxycoumarins, such as 6,7-dihydroxy and 7,8-dihydroxy derivatives, demonstrate superior antioxidant and radical scavenging activities compared to meta-dihydroxy analogues like 5,7-dihydroxy-4-methylcoumarin. nih.gov This enhanced activity in ortho-dihydroxy systems is attributed to their ability to form stable ortho-semiquinone radicals, which can be further stabilized through intramolecular hydrogen bonding. This stabilization facilitates the donation of a hydrogen atom, a key step in the radical scavenging process.

The antioxidant efficiency of various hydroxylated coumarins has been ranked, showing that ortho-dihydroxy compounds are significantly more effective than monohydroxy or meta-dihydroxy derivatives. nih.gov This underscores the importance of the catechol-like moiety for potent antioxidant action. The beneficial effect of phenolic hydroxyl groups extends to antiproliferative activities, which are often linked to the compound's antioxidant potential. pjmhsonline.com

Table 1: Influence of Hydroxyl Group Position on Antioxidant Activity of 4-Methylcoumarin Analogues

Compound Hydroxyl Group Positions Relative Antioxidant Efficiency
7-Hydroxy-4-methylcoumarin C-7 (mono-hydroxy) Low
5,7-Dihydroxy-4-methylcoumarin C-5, C-7 (meta-dihydroxy) Moderate
6,7-Dihydroxy-4-methylcoumarin C-6, C-7 (ortho-dihydroxy) High

Data synthesized from comparative studies on coumarin (B35378) antioxidant activity. nih.gov

Impact of the Isopropyl Group and Other C-4 Substituents on Activity Profile

The substituent at the C-4 position of the coumarin ring plays a significant role in modulating the compound's biological activity. This position is a common site for chemical modification to tune the pharmacological properties of coumarin derivatives.

The nature of the C-4 substituent can influence various activities, including anticancer effects. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of 4-substituted coumarins have indicated that the antiproliferative activity is inversely related to the branching of the substituent. nih.gov This suggests that compounds with less branched substituents at the C-4 position may exhibit higher antiproliferative activity. Therefore, the isopropyl group in 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one, being a branched alkyl group, might confer a specific activity profile that could be modulated by replacing it with linear alkyl chains or other functional groups.

For other biological activities, such as cyclin-dependent kinase (CDK) inhibition, various substitutions at the C-3 and C-4 positions of the 4-hydroxycoumarin (B602359) scaffold have been explored. nih.gov These studies highlight that modifications at these positions are crucial for potent and selective inhibition. While the specific impact of a C-4 isopropyl group was not the focus of these particular studies, they emphasize the general importance of the C-4 substituent in defining the interaction with biological targets. The size, lipophilicity, and electronic nature of the C-4 substituent can all affect how the molecule fits into an enzyme's active site or interacts with a receptor.

Table 2: Effect of C-4 Substituent on the Antiproliferative Activity of Coumarin Analogues

C-4 Substituent General Impact on Antiproliferative Activity
Less Branched Alkyl Groups Potentially higher activity
More Branched Alkyl Groups (e.g., Isopropyl) Potentially lower activity

This table is based on general findings from QSAR studies indicating an inverse relationship between branching and antiproliferative activity. nih.gov

Effects of Additional Functional Group Modifications on Potency and Selectivity

Beyond the core structure, additional functional group modifications can significantly alter the potency and selectivity of coumarin analogues. These modifications can occur at various positions, including the hydroxyl groups and other carbon atoms of the coumarin scaffold.

One common modification is the acetylation of the hydroxyl groups, converting them into acetoxy groups. This transformation has been shown to decrease the antioxidant activity of dihydroxycoumarins. nih.gov For instance, 7,8-diacetoxy-4-methylcoumarin (B1216158) exhibits significantly lower radical scavenging activity compared to its dihydroxy counterpart, 7,8-dihydroxy-4-methylcoumarin. nih.gov This is because the acetyl groups block the phenolic hydrogens, preventing them from participating in the radical scavenging process. Similarly, the substitution of a hydroxyl group with an acetoxy group has been observed to reduce cytotoxic activity in some cancer cell lines.

Substitutions at the C-3 position have also been investigated. In some studies on 7,8-dihydroxy-4-methylcoumarins, the introduction of an ethyl acetate (B1210297) group at the C-3 position did not significantly affect the chain-breaking antioxidant activity. nih.gov However, for other biological activities, such as anti-HIV protease inhibition, the group attached at the C-3 position of the 4-hydroxycoumarin nucleus is strongly dependent on the inhibitory activity. mdpi.com

The introduction of other functional groups, such as azides, has also been explored. For example, the synthesis of 4-azidomethyl-6-isopropyl-2H-chromen-2-one introduces a functional group that can be used in "click chemistry" for further derivatization, potentially leading to compounds with novel biological activities. nih.gov

Table 3: Impact of Functional Group Modifications on Biological Activity

Modification Position Effect on Activity
Acetylation of -OH C-6, C-7 Decreased antioxidant and cytotoxic activity
Ethyl Acetate Substitution C-3 No significant effect on antioxidant activity in some cases

Information compiled from studies on coumarin derivatization. nih.govnih.gov

Steric and Electronic Factors Governing Biological Interactions

The biological interactions of this compound analogues are governed by a combination of steric and electronic factors. These factors determine how the molecule binds to its biological target and elicits a response.

Electronic Factors: The electronic properties of the coumarin ring and its substituents are equally important. The hydroxyl groups at C-6 and C-7 are strong electron-donating groups, which increases the electron density of the aromatic ring and is crucial for their antioxidant activity. pjmhsonline.com The presence of electron-withdrawing groups, in contrast, can also have a positive influence on certain biological activities, such as antifungal activity. mdpi.com Computational studies, including QSAR and density functional theory (DFT) calculations, are often employed to understand the electronic landscape of these molecules and correlate it with their biological activity. nih.govnih.gov These studies can help in predicting how a molecule will interact with its target based on its electronic surface and molecular orbital energies. For instance, the ability of a compound to interact with a hydrogen bond donor probe has been correlated with its antifungal activity. mdpi.com

In essence, the biological profile of a this compound analogue is a result of the interplay between its three-dimensional structure and the distribution of electrons within the molecule. By systematically modifying the structure and observing the effects on activity, researchers can build a comprehensive understanding of the steric and electronic requirements for a desired biological effect.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to understand the interactions that govern a compound's biological activity. nih.gov For 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one, docking simulations are crucial for predicting how it interacts with various protein targets at the atomic level.

Molecular docking simulations predict the specific conformation (pose) of this compound within the binding site of a target protein. The process involves sampling numerous possible orientations and conformations of the ligand in the receptor's active site and then ranking them using a scoring function. nih.gov This scoring function estimates the binding affinity, typically expressed in kcal/mol, which correlates with the strength of the protein-ligand interaction. A more negative binding energy value suggests a more stable and favorable interaction.

The binding mode is stabilized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the two hydroxyl (-OH) groups at the C6 and C7 positions are expected to be key hydrogen bond donors, while the carbonyl group (C=O) of the lactone ring can act as a hydrogen bond acceptor. nih.gov The isopropyl group and the benzopyrone core contribute to hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Illustrative Binding Affinities of this compound with Potential Protein Targets

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Protein Kinase CK2 1J91 -7.8 Val66, Ile95, Asp175
Tyrosyl-tRNA Synthetase 1JIK -8.2 Tyr34, Asp78, Gly192
Acetylcholinesterase 4EY7 -9.1 Trp86, Tyr337, Phe338

A primary application of molecular docking is the identification of potential biological targets for a given compound. By performing virtual screening of this compound against a library of known protein structures, researchers can prioritize targets for further experimental validation. Coumarin (B35378) derivatives have been studied for a wide range of pharmacological activities, and docking studies help elucidate their mechanisms of action. nih.gov

Potential targets for this compound, based on studies of similar coumarin structures, include:

Enzymes in Cancer Progression: Protein kinases, such as CK2, are often overexpressed in cancer cells, and their inhibition is a key therapeutic strategy. e-journals.in

Bacterial Enzymes: Enzymes essential for bacterial survival, like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, are attractive targets for developing new antibacterial agents. mdpi.com

Enzymes in Neurodegenerative Diseases: In conditions like Alzheimer's disease, inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a primary treatment approach. nih.govonlinejbs.com Docking studies can predict the potential of this compound to bind to these enzymes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. thenucleuspak.org.pkresearchgate.net These methods are used to determine a molecule's stable conformation, electronic properties, and spectroscopic characteristics.

DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems. opensciencepublications.com For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation. mdpi.com

Furthermore, DFT is used to calculate the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting how it will interact with other molecules and biological targets. thenucleuspak.org.pk

Illustrative DFT-Calculated Properties for this compound

Parameter Description Illustrative Value
Total Energy The total electronic energy of the optimized structure. -765.4 Hartrees
Dipole Moment A measure of the molecule's overall polarity. 3.25 Debye
C=O Bond Length The length of the carbonyl bond in the lactone ring. 1.22 Å

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. auctoresonline.orgresearchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. mdpi.com For this compound, analyzing this gap helps to predict its potential bioactivity, as many biological processes involve electron transfer. nih.govrsc.org

Illustrative FMO Properties for this compound (Calculated in Water)

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.98
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.85

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. e-journals.inresearchgate.net This is particularly useful for understanding electron delocalization and hyperconjugation effects.

Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π (C5-C10) π* (C6-C7) 21.5 Intramolecular Hyperconjugation
π (C8-C9) π* (C4-C4a) 18.9 Intramolecular Hyperconjugation

Molecular Dynamics Simulations

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the application of molecular dynamics (MD) simulations for the conformational analysis or stability of this compound. While computational and theoretical chemistry applications, including MD simulations, are utilized to study the dynamics and stability of various coumarin derivatives, no publically available research focuses specifically on this compound.

Generally, molecular dynamics simulations could provide valuable insights into the behavior of this compound at an atomic level. Such studies would typically involve:

Conformational Analysis: Investigating the different spatial arrangements (conformations) that the molecule can adopt, and their relative energies. This would be particularly useful in understanding the flexibility of the isopropyl group and the planarity of the chromen-2-one ring system.

Stability Assessment: Simulating the molecule's behavior over time in different environments (e.g., in a vacuum, in water, or in a lipid bilayer) to understand its structural stability. This could involve analyzing parameters such as root-mean-square deviation (RMSD) and potential energy fluctuations.

Although no specific data exists for this compound, related research on other coumarin derivatives has employed these techniques to explore their interactions with biological targets and to understand their physicochemical properties. The absence of such studies for this particular compound indicates a potential area for future research.

Future Research Directions and Advanced Derivative Design

Rational Design of Novel 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one Analogues with Optimized Biological Profiles

Rational drug design provides a systematic approach to optimizing the biological activity of a lead compound. For this compound, this strategy would involve targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The design of novel analogues can be guided by establishing a comprehensive Structure-Activity Relationship (SAR) profile.

Key areas for modification include:

The Isopropyl Group at C4: This lipophilic group can be replaced with other alkyl or aryl substituents to probe the size and nature of the binding pocket on a target protein. Introducing cyclic or branched moieties could modulate binding affinity and metabolic stability.

The Catechol Moiety (6,7-dihydroxy): These hydroxyl groups are critical for antioxidant activity and can form key hydrogen bonds with biological targets. Modifications such as mono- or di-methylation, esterification, or replacement with bioisosteres could fine-tune electronic properties, improve metabolic stability, and alter selectivity.

The Benzene (B151609) Ring: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) at the C5 or C8 positions could significantly impact biological activity by altering the electronic landscape and creating new interaction points with target receptors.

A successful example of rational design within the broader chromene class involved starting from a natural product, isodaphnetin, and utilizing 3D molecular similarity and electrostatic complementary methods to design novel DPP-4 inhibitors with a 7400-fold increase in potency. nih.gov A similar, methodical approach could be applied to this compound to optimize its profile for a chosen therapeutic target.

Table 1: Potential Modifications for Rational Analogue Design

Molecular Region Modification Strategy Potential Outcome
C4-Isopropyl Group Vary alkyl chain length, introduce cyclopropyl, phenyl, or other aryl groups. Enhance hydrophobic interactions, improve binding affinity.
C6, C7-Dihydroxy Groups Methylation, acetylation, formation of ethers or esters. Modulate hydrogen bonding capacity, improve bioavailability and metabolic stability.
C5 and C8 Positions Introduction of electron-withdrawing or electron-donating groups (e.g., F, Cl, NO₂, NH₂). Alter electronic properties, create new interactions with target proteins.
Lactone Ring Introduction of substituents at the C3 position. Influence molecular conformation and target binding.

Exploration of New Therapeutic Targets and Polypharmacological Strategies

The chromone (B188151) scaffold is known to interact with a diverse range of biological targets, making it a prime candidate for developing multi-target-directed ligands (MTDLs) and exploring new therapeutic avenues. nih.gov While the initial activities of this compound might be known, its full potential likely extends to other disease pathways.

Neurodegenerative Diseases: Chromone-based molecules have shown potential as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov Derivatives of the target compound could be screened against these enzymes to assess their potential for treating conditions like Alzheimer's or Parkinson's disease. nih.gov

Cancer: Various chromene-based compounds have demonstrated cytotoxic activity against cancer cell lines. mdpi.com Future research could explore the effect of this compound analogues on targets like protein kinases, topoisomerases, or cell cycle regulators.

Infectious Diseases: The coumarin (B35378) nucleus is a common feature in many antimicrobial agents. mdpi.comnih.gov Analogues could be evaluated for their efficacy against a broad spectrum of bacteria and fungi, potentially targeting enzymes involved in microbial cell wall synthesis or DNA replication.

Polypharmacology: A polypharmacological approach, where a single molecule is designed to interact with multiple targets, is a promising strategy for complex diseases. For instance, a derivative could be engineered to simultaneously inhibit MAO-B and reduce Aβ plaque aggregation, offering a dual-pronged approach to Alzheimer's therapy. nih.gov

Development of Advanced Synthetic Methodologies for Enhanced Accessibility of Complex Derivatives

The efficient synthesis of a diverse library of analogues is crucial for SAR studies. While classical methods for coumarin synthesis exist, modern methodologies can provide faster access to more complex and novel structures.

Future synthetic research should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for condensation reactions used to form the chromen-2-one core. nih.gov

Multi-Component Reactions: Three-component reactions involving salicylaldehydes and active methylene (B1212753) compounds can generate complex chromene scaffolds in a single, atom-economical step. mdpi.com

Novel Cyclization Strategies: Developing new methods for constructing the pyrone ring or for post-synthesis modification can expand the accessible chemical space. For example, methods have been developed for the selective cleavage of adjacent rings to introduce new functional groups, as demonstrated in the synthesis of a 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one. mdpi.com

Flow Chemistry: For scalable and controlled synthesis, flow chemistry offers advantages in terms of safety, efficiency, and the ability to perform reactions that are difficult in batch processes.

Table 2: Comparison of Synthetic Methodologies for Chromen-2-one Derivatives

Methodology Description Advantages Reference
Conventional Heating Traditional refluxing in a suitable solvent. Simple setup, well-established protocols. chemmethod.com
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture. Rapid reaction times, higher yields, improved purity. nih.gov
Multi-Component Reactions Combining three or more reactants in a single pot to form a complex product. High efficiency, atom economy, reduced waste. mdpi.com
Novel Functionalization Post-synthesis modification, such as nitration or the introduction of phosphor ester motifs. Access to diverse functional groups and complex derivatives. chemmethod.comekb.eg

Preclinical In Vivo Efficacy Studies in Relevant Disease Models (focus on mechanisms, not dosage/safety)

Once potent and selective analogues have been identified through in vitro screening, their efficacy must be validated in relevant animal models of disease. These studies are critical not just for confirming activity, but for elucidating the underlying mechanism of action at a systems level. For example, a study on a related flavone (B191248) used a carrageenan-induced inflammation model in animals to confirm its anti-inflammatory effects in vivo, which were predicted by its in vitro inhibition of COX and 5-LOX enzymes. nih.gov

For derivatives of this compound, mechanistic studies could involve:

Neuroprotection Models: In models of Parkinson's disease (e.g., MPTP-induced neurotoxicity), studies could measure the preservation of dopaminergic neurons and assess motor function to understand the neuroprotective mechanism.

Anti-inflammatory Models: In models of arthritis or inflammatory bowel disease, researchers could analyze tissue samples for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the infiltration of immune cells to confirm the anti-inflammatory pathway.

Oncology Models: In tumor xenograft models, studies could examine the impact of the compound on tumor growth, angiogenesis, and metastasis, linking in vivo outcomes to specific molecular targets identified in vitro.

Investigations into Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) in Research Models to Inform Compound Design

A compound's therapeutic success depends heavily on its pharmacokinetic profile. Early assessment of ADME properties is essential to guide the design of analogues with favorable drug-like characteristics. Computational and in vitro models can provide initial predictions before moving to more complex in vivo studies. nih.gov

Key areas of investigation include:

Absorption: In vitro models like the Caco-2 cell permeability assay can predict intestinal absorption.

Metabolism: Incubation with liver microsomes can identify major metabolic pathways and potential drug-drug interactions by assessing inhibition of cytochrome P450 enzymes. The catechol moiety of the title compound is a potential site of rapid metabolism, and ADME studies can inform design strategies to improve its stability.

Distribution: Parameters like plasma protein binding can be determined to understand how much of the compound is available to exert its effect.

Toxicity Prediction: Computational models and early in vitro assays (e.g., hERG channel inhibition, Ames test for mutagenicity) can flag potential liabilities. For example, ADMET results for a related flavone indicated good GIT absorption and no predicted hepatotoxicity or cardiotoxicity. nih.gov

Data from these studies provide a crucial feedback loop, allowing medicinal chemists to modify the structure of the lead compound to improve its ADME profile, thereby increasing its chances of success in later stages of development.

Application of Fragment-Based and De Novo Design Principles for Chromen-2-one Scaffolds

Beyond traditional medicinal chemistry, advanced computational techniques can accelerate the discovery of novel and potent compounds based on the chromen-2-one scaffold.

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments are screened for weak binding to a biological target. youtube.com Once hits are identified, they can be optimized into more potent leads. The chromen-2-one core could serve as a starting fragment or be combined with other identified fragments. Three main strategies are used:

Fragment Growing: A small fragment that binds to the target is identified, and chemical groups are added to it to create new interactions and increase affinity. youtube.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule. youtube.com

Fragment Merging: Two different fragments that bind in an overlapping fashion can be merged into a novel, single scaffold that incorporates features of both. youtube.com

De Novo Design: This approach uses computational algorithms to design entirely new molecules tailored to fit the binding site of a target protein. researchgate.net These methods can generate novel scaffolds that are structurally distinct from existing inhibitors. acs.org Modern approaches leverage artificial intelligence and deep learning to "grow" molecules within a binding pocket, ensuring optimal interactions. acs.orgmedium.com The chromen-2-one scaffold could be used as a seed structure or its key pharmacophoric features (e.g., the hydrogen-bonding dihydroxy groups, the planar ring system) could be specified as constraints for the algorithm to build upon.

Conclusion

Summary of Key Academic Discoveries Regarding 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one

Academic research focusing specifically on this compound is exceptionally limited in publicly accessible scientific literature. Its primary discovery is its existence as a distinct chemical entity, identified by its unique CAS Number, 16574-09-7. bldpharm.comchembuyersguide.com While detailed synthetic pathways and characterization data are not extensively published, its availability from chemical suppliers suggests its synthesis is achievable.

The compound belongs to the esculetin (B1671247) (6,7-dihydroxycoumarin) class of molecules. researchgate.netactascientific.com This class is the subject of significant academic interest due to a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects. researchgate.netactascientific.com Esculetin itself is a well-documented natural coumarin (B35378) with therapeutic potential for conditions like cancer, diabetes, and neurodegenerative diseases. mdpi.com Furthermore, derivatives of 6,7-dihydroxycoumarin are actively being synthesized and investigated for novel applications, such as developing non-cytotoxic agents with antibiofilm activity against pathogens like Staphylococcus aureus and Candida albicans. rsc.org However, it is crucial to note that these broad activities of the parent class have not been specifically verified or studied in the case of the 4-isopropyl derivative.

Chemical Identity of this compound
IdentifierValue
Chemical NameThis compound
CAS Number16574-09-7
Molecular FormulaC12H12O3

Remaining Research Challenges and Unanswered Questions

The scarcity of dedicated research on this compound presents a significant challenge and leaves a host of fundamental questions unanswered. The primary obstacle is the near-complete absence of foundational data, which is a prerequisite for more advanced investigation. Future research must address these gaps to unlock the compound's potential.

Key unanswered questions include:

Synthesis and Characterization: While general coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions are well-established, an optimized, high-yield synthetic route specifically for this compound has not been detailed in academic literature. researchgate.net Furthermore, comprehensive spectroscopic data (NMR, IR, MS) and physicochemical properties (melting point, solubility, pKa) are not readily available.

Biological Activity Profile: The compound's biological effects are entirely unexplored. Systematic screening is required to determine if it possesses any of the activities characteristic of the coumarin family, such as antioxidant, antimicrobial, anti-inflammatory, or anticancer properties. mdpi.com

Structure-Activity Relationship (SAR): A central question is how the 4-isopropyl substituent influences its biological activity and physical properties compared to the parent compound esculetin (unsubstituted at C-4) or the more commonly studied 4-methylesculetin. Understanding the steric and electronic effects of this group is vital for medicinal chemistry.

Mechanism of Action: Should any biological activity be discovered, elucidating the underlying molecular mechanisms will be a major research challenge. This includes identifying potential protein targets, signaling pathways, or other cellular interactions.

Key Research Gaps for this compound
Research AreaUnanswered Questions
Chemical SynthesisWhat is the most efficient, scalable, and green synthetic method?
Physicochemical PropertiesWhat are its melting point, solubility, and full spectroscopic profile?
PharmacologyDoes it exhibit antioxidant, antimicrobial, anticancer, or other biological activities?
Medicinal ChemistryHow does the 4-isopropyl group affect its activity compared to other C-4 substituted coumarins?
BiochemistryWhat are the molecular targets or mechanisms of action for any observed bioactivity?

Prospects for Future Academic Contributions to the Field of Coumarin Research

Despite the current lack of data, this compound holds potential as a valuable subject for future academic inquiry, contributing to the broader and dynamic field of coumarin research. The versatility of the coumarin scaffold makes this compound a promising candidate for exploration in several trending areas. researchgate.net

Future academic contributions could focus on:

Novel Drug Scaffolds: The compound could serve as a lead structure for the design of new therapeutic agents. The 6,7-dihydroxy (catechol) moiety is a known pharmacophore, and the 4-isopropyl group provides a unique lipophilic feature that can be explored for targeted drug design. researchgate.net Innovations in creating hybrid molecules, which combine the coumarin core with other pharmacophores to develop multi-target drugs, represent a promising avenue. mdpi.com

Fluorescent Probes and Diagnostics: The coumarin ring system is a privileged structure for developing fluorescent probes used in diagnostics and for monitoring biological processes. mdpi.comresearchgate.net Future work could investigate the specific fluorescent properties of this compound and its potential for modification into sensors for ions or biomolecules.

Green Chemistry: The development of eco-friendly and efficient synthetic methods for this and related coumarins using green chemistry principles (e.g., mechanochemical synthesis, novel catalysts) would be a valuable contribution to sustainable organic chemistry. researchgate.net

Agrochemicals and Bio-based Materials: The coumarin market is expanding into areas beyond pharmaceuticals, including bio-based agrochemicals. futuremarketinsights.com Research into the potential herbicidal, fungicidal, or plant-growth-regulating properties of this compound could open new application areas.

Comparative SAR Studies: A systematic comparison of the biological activities of esculetin, 4-methylesculetin, and this compound would provide crucial insights into the role of the C-4 substituent. This fundamental research is essential for the rational design of future coumarin-based drugs and materials.

Ultimately, the study of this compound offers an opportunity to expand the fundamental knowledge of coumarin chemistry and pharmacology, potentially leading to new molecules with significant practical applications.

Q & A

Q. What established synthetic routes are available for 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors under acidic or basic conditions. For example, hydroxylation and alkylation steps are critical for introducing the isopropyl group at the 4-position. Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive hydroxyl groups.
  • Catalysts : Lewis acids (e.g., AlCl₃) facilitate Friedel-Crafts alkylation for isopropyl introduction .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves diastereomers.
    Reference Table :
StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 100°C65–70
AlkylationAlCl₃, DCM, RT50–55

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms hydroxyl/isopropyl positioning .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.2 (7-OH), δ 1.2–1.4 (isopropyl CH₃).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 235.1) validates molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC assay) against S. aureus and E. coli (IC₅₀ values <50 µM suggest potency) .
  • Antioxidant Screening : DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation at C6/C7) impact biological activity, and what structure-activity relationships (SAR) are observed?

  • Methodological Answer :
  • Hydroxyl Groups : 6,7-Dihydroxy motifs enhance metal chelation, boosting antioxidant activity.
  • Isopropyl Group : Hydrophobic 4-isopropyl improves membrane permeability, increasing antimicrobial efficacy .
    SAR Table :
SubstituentPositionBiological Effect
-OH6,7Antioxidant ↑
-Cl6Cytotoxicity ↑
-OCH₃7Bioavailability ↓

Q. How can contradictions between experimental and computational data (e.g., docking vs. assay results) be systematically addressed?

  • Methodological Answer :
  • Validation : Cross-check computational docking (AutoDock Vina) with mutagenesis studies to identify false-positive binding sites.
  • Data Triangulation : Combine NMR titration (binding affinity) with MD simulations (dynamic interactions) .
  • Error Analysis : Compare crystallographic B-factors with DFT-optimized geometries to resolve steric clashes .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian09 (B3LYP/6-31G**) computes Fukui indices to identify reactive sites (e.g., C3 for electrophilic attack) .
  • HOMO-LUMO Gaps : Narrow gaps (Δ <3 eV) suggest redox activity, relevant to antioxidant mechanisms .

Q. How can synergistic effects between 6,7-dihydroxy and 4-isopropyl groups be quantified in multi-target drug design?

  • Methodological Answer :
  • Network Pharmacology : Cytoscape maps target-pathway interactions (e.g., COX-2 inhibition for anti-inflammatory effects).
  • Isobologram Analysis : Determines synergy ratios (e.g., combining with NSAIDs) using fractional inhibitory concentration indices .

Data Contradiction Analysis

Example : Conflicting reports on antioxidant vs. pro-oxidant effects.

  • Resolution :
    • Context-Dependent Assays : Test under varying pH/O₂ levels; pro-oxidant behavior may dominate in acidic microenvironments.
    • ROS Detection : Use fluorescent probes (DCFH-DA) to quantify ROS generation in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.